molecular formula C19H29N13O7 B13442901 1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol CAS No. 1225277-47-3

1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol

Cat. No.: B13442901
CAS No.: 1225277-47-3
M. Wt: 551.5 g/mol
InChI Key: KJCLXKZNJQKRQN-YFMIWBNJSA-N
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Description

1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol is a complex organic compound characterized by multiple azido groups and a unique structural framework

Preparation Methods

The synthesis of 1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol involves multiple steps. The starting materials and specific reaction conditions are crucial for the successful preparation of this compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido groups can participate in nucleophilic substitution reactions, often using reagents such as sodium azide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

    Cycloaddition: The azido groups can participate in cycloaddition reactions, forming triazoles under appropriate conditions.

Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other azido-functionalized molecules and inositol derivatives.

Properties

CAS No.

1225277-47-3

Molecular Formula

C19H29N13O7

Molecular Weight

551.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H29N13O7/c1-19(35)7-36-18(13(34)16(19)24-2)39-15-11(28-32-23)5-10(27-31-22)14(12(15)33)38-17-9(26-30-21)4-3-8(37-17)6-25-29-20/h3,9-18,24,33-35H,4-7H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1

InChI Key

KJCLXKZNJQKRQN-YFMIWBNJSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])N=[N+]=[N-])O

Origin of Product

United States

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